molecular formula C18H16CaCl2O6 B15175409 Calcium (4-chloro-2-methylphenoxy)acetate CAS No. 72731-35-2

Calcium (4-chloro-2-methylphenoxy)acetate

Cat. No.: B15175409
CAS No.: 72731-35-2
M. Wt: 439.3 g/mol
InChI Key: XLNYBYYHALTQAJ-UHFFFAOYSA-L
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Description

Calcium (4-chloro-2-methylphenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds. The compound is characterized by the presence of a calcium ion complexed with (4-chloro-2-methylphenoxy)acetate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium (4-chloro-2-methylphenoxy)acetate typically involves the neutralization of (4-chloro-2-methylphenoxy)acetic acid with calcium hydroxide. The reaction is carried out at room temperature (approximately 20°C) for about one hour . The product is then isolated by evaporating the solvent and drying the residue under reduced pressure at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient drying systems to handle the bulk quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions: Calcium (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Calcium (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant growth hormone. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns .

Comparison with Similar Compounds

Calcium (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.

    Mecoprop: A phenoxy herbicide used to control broadleaf weeds.

    Dicamba: A benzoic acid derivative with herbicidal properties.

Uniqueness:

Properties

CAS No.

72731-35-2

Molecular Formula

C18H16CaCl2O6

Molecular Weight

439.3 g/mol

IUPAC Name

calcium;2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2

InChI Key

XLNYBYYHALTQAJ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2]

Origin of Product

United States

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